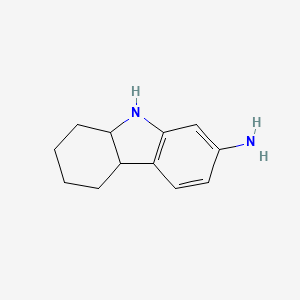

2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine

Description

Properties

IUPAC Name |

5,6,7,8,8a,9-hexahydro-4bH-carbazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,9,11,14H,1-4,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMROCLUYGLMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=C(N2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine typically involves multi-step organic reactions. One common method is the reduction of carbazole derivatives. For instance, the reduction of 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole can be achieved using hydrogenation in the presence of a palladium catalyst . Another approach involves the Suzuki cross-coupling reaction, where boronic esters are coupled with halogenated carbazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carbazole derivatives with different functional groups.

Reduction: Reduction reactions can convert carbazole derivatives into hexahydrocarbazole compounds.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Halogenated carbazole derivatives can undergo substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications in organic electronics and medicinal chemistry .

Scientific Research Applications

Chemistry

In the field of chemistry, 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine is utilized as a building block for synthesizing complex organic molecules. Its structure facilitates various chemical reactions such as oxidation and reduction which can yield diverse derivatives useful in further applications.

Chemical Reactions

The compound undergoes several types of reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate to form different derivatives.

- Reduction : Saturation or modification of substituents can be achieved using hydrogen gas in the presence of palladium catalysts.

Biological Applications

Research has shown that derivatives of this compound exhibit significant biological activities , including:

- Antimicrobial Properties : Studies have indicated that certain derivatives possess activity against various bacterial strains.

- Anticancer Activity : Compounds derived from hexahydrocarbazole have been screened for antiproliferative effects against cancer cell lines such as MCF-7 and HT-29. For instance, specific derivatives demonstrated IC50 values indicating potent activity against these cancer cells .

Case Study: Anticancer Activity

A detailed study evaluated the antiproliferative effects of several analogs derived from this compound against human colon and breast cancer cell lines. The results revealed that certain modifications led to enhanced activity compared to the parent compound.

Medical Applications

The potential of this compound as a pharmaceutical intermediate is under investigation. Its derivatives are being explored for their efficacy in drug development due to their favorable pharmacokinetic properties.

Industrial Applications

In industry, this compound is recognized for its role in developing advanced materials such as:

- Organic Light Emitting Diodes (OLEDs) : The compound acts as a donor unit in OLEDs due to its excellent electronic properties.

| Application | Description |

|---|---|

| OLEDs | Used in the formation of fluorescent dyes for light emission. |

| Dye-Sensitized Solar Cells (DSSCs) | Functions similarly by enhancing the photoluminescent properties necessary for energy conversion. |

Mechanism of Action

The mechanism of action of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity to produce therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2,3,4,9-Tetrahydro-1H-carbazol-6-amine

- Molecular Formula : C₁₂H₁₄N₂ .

- Key Differences : Reduced saturation (tetrahydro vs. hexahydro) and an amine group at the 6-position.

- Properties : Lower saturation reduces conjugation efficiency compared to the hexahydro derivative, impacting electronic properties in material applications .

Ethylhexyl-Substituted Hexahydrocarbazole Derivatives

- Example : 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde .

- Applications : Used in D-π-A dyes for single-component organic solar cells.

- Properties : Alkyl chains improve solubility and film-forming ability. The hexahydrocarbazole core enhances electron donation, achieving broad absorption spectra (300–600 nm) for photovoltaic efficiency .

Indeno[2,1-b]pyridine Derivatives

- Example: cis-1-(1H-Benzoimidazole-5-carbonyl)-2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-b]pyridine-7-carboxylic acid methyl ester .

- Synthesis : Similar methods (e.g., HPLC purification, palladium-catalyzed coupling) but distinct core structure.

Pharmacologically Active Heterocycles

1,3,4-Thiadiazole and Thiazole Derivatives

- Examples : Compounds 9b (1,3,4-thiadiazole) and 12a (thiazole) from .

- Activities: 9b: IC₅₀ = 2.94 µM against HepG2 (hepatocellular carcinoma). 12a: IC₅₀ = 1.19 µM (HepG2) and 3.4 µM (MCF-7 breast cancer).

- Structural Contrast : While lacking the carbazole core, these compounds highlight the importance of heterocyclic amines in antitumor activity. Substituent positioning (e.g., triazole groups) significantly influences potency .

Data Tables

Table 1: Structural and Functional Comparison

Key Findings and Structure-Activity Relationships (SAR)

- Electron-Donating Capacity : The hexahydrocarbazole core’s saturation enhances electron donation in solar cells compared to tetrahydro analogs .

- Bioactivity : Heterocyclic amines (e.g., thiadiazoles) demonstrate that substituent placement (e.g., triazole groups) correlates with antitumor potency .

- Synthetic Flexibility : Suzuki coupling and HPLC purification are critical for achieving high-purity derivatives in both medicinal and material chemistry .

Biological Activity

2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine (CAS No. 478259-40-4) is a heterocyclic organic compound that belongs to the carbazole family. Its unique structure allows it to exhibit diverse biological activities, making it a subject of interest in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₆N₂

- Molecular Weight : 188.27 g/mol

- Structure : The compound features a partially saturated carbazole ring system which contributes to its electronic properties and biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably:

- Cell Line Studies : Research has demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure have shown activity against laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells .

- Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of key proteins involved in cancer progression, including extracellular signal-regulated kinases (ERKs) and retinoblastoma protein (Rb).

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- In Vitro Studies : Derivatives of this compound have been found to possess significant antibacterial and antifungal activities. This suggests potential applications in treating infections caused by resistant strains of bacteria.

Neuroprotective Effects

Emerging research indicates that this compound may offer neuroprotective benefits:

- Neurogenesis : Some derivatives have been reported to enhance neurogenesis and protect neurons from apoptosis in models of neurodegenerative diseases . This opens avenues for its application in conditions like Alzheimer's disease.

Case Studies

- Antitumor Activity : A study evaluated the effects of several N-substituted carbazoles on A549 lung cancer cell lines. Compounds with specific substituents exhibited enhanced anticancer activity compared to others .

- Fluorescent Dyes : The compound is used as a donor unit in the synthesis of donor–π spacer–acceptor (D–π–A) fluorescent dyes. These dyes are crucial for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), showcasing the compound's versatility beyond biological applications.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Protein Inhibition : The compound may inhibit specific pathways involved in cell proliferation and survival by modulating receptor activities or enzyme functions.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine, and how do reaction conditions influence yield?

- Methodological Answer : A general synthetic approach involves reductive amination or acid-catalyzed cyclization of precursor intermediates. For example, analogous carbazol-amine derivatives have been synthesized using HCl-mediated cyclization (120°C, 32–66% yield) followed by NaCNBH₃ reduction (73–94% yield) . Optimizing solvent systems (e.g., methanol or water) and temperature gradients can mitigate side reactions like over-reduction or ring-opening.

Q. How can researchers validate the purity of this compound, and what analytical techniques are critical?

- Methodological Answer :

- Melting Point (mp) Analysis : Compare observed mp (e.g., 81–82°C for structurally similar amines) against literature values to assess crystallinity and purity .

- HPLC/GC-MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. For example, 97% purity thresholds are achievable with gradient elution protocols .

- NMR Spectroscopy : ¹H/¹³C NMR can confirm structural integrity, with key signals for the carbazole ring (δ 6.5–7.5 ppm for aromatic protons) and amine groups (δ 1.5–2.5 ppm for NH₂) .

Q. What preliminary biological screening strategies are suitable for this compound?

- Methodological Answer : Conduct comparative activity studies against structurally related compounds (e.g., tetrahydroquinolines or aminotetralins) to identify potential receptor targets. For example:

| Compound Class | Biological Activity | Reference Model |

|---|---|---|

| 3,4-Dihydroquinoline | Antidepressant effects | Rodent assays |

| 2-Aminotetralin | Analgesic properties | In vitro GPCR |

| This approach contextualizes activity within known pharmacophores . |

Q. How should researchers address inconsistencies in spectral or biological data for this compound?

- Methodological Answer :

- Theoretical Alignment : Cross-reference observed data (e.g., NMR shifts) with computational predictions (DFT or molecular dynamics) to resolve structural ambiguities .

- Replication : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydration artifacts .

Advanced Research Questions

Q. What computational tools are effective for optimizing the synthetic route of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemistry software (e.g., Gaussian or ORCA) to model transition states and identify low-energy pathways .

- Machine Learning (ML) : Train ML models on existing carbazole synthesis datasets to predict optimal catalysts (e.g., Pd/C or Rh-complexes) and solvent systems .

- Example Workflow: Combine density functional theory (DFT) with experimental feedback loops to iteratively refine conditions .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, blood-brain barrier penetration, and metabolic stability (e.g., liver microsome assays) to explain efficacy gaps .

- Dose-Response Analysis : Use factorial design experiments to evaluate therapeutic windows and off-target effects across multiple concentrations .

Q. What strategies enhance the structural diversity of carbazol-7-amine derivatives for SAR studies?

- Methodological Answer :

- Positional Isomerism : Introduce substituents at the 4a or 9a positions to modulate steric and electronic effects .

- Ring Functionalization : Explore epoxidation or hydroxylation of the tetrahydrocarbazole core to alter polarity and binding affinity .

Q. How can AI-driven platforms accelerate the discovery of novel applications for this compound?

- Methodological Answer :

- Virtual Screening : Deploy ligand-based pharmacophore models (e.g., Schrödinger’s Phase) to predict interactions with understudied targets like serotonin receptors .

- Automated High-Throughput Screening (HTS) : Integrate robotic synthesis with AI-powered image analysis (e.g., for cytotoxicity assays) to rapidly prioritize lead candidates .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.